3,4-Bis[(tert-butyldimethylsilyl)oxy]benzyl Alcohol
Description
Structure
3D Structure
Properties
IUPAC Name |
[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O3Si2/c1-18(2,3)23(7,8)21-16-12-11-15(14-20)13-17(16)22-24(9,10)19(4,5)6/h11-13,20H,14H2,1-10H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXBMHBNSMMAOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)CO)O[Si](C)(C)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O3Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601183075 | |
| Record name | 3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601183075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1036243-79-4 | |
| Record name | 3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1036243-79-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601183075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis[(tert-butyldimethylsilyl)oxy]benzyl Alcohol typically involves the protection of hydroxyl groups on a benzyl alcohol derivative using tert-butyldimethylsilyl chloride (TBDMS-Cl). The reaction is usually carried out in the presence of a base such as imidazole or N-methylimidazole in a solvent like dimethylformamide (DMF) or acetonitrile. The reaction proceeds smoothly at room temperature, yielding the desired silyl ether.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the process. These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,4-Bis[(tert-butyldimethylsilyl)oxy]benzyl Alcohol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to the parent alcohol.
Substitution: The TBDMS groups can be selectively removed under acidic or basic conditions to yield the free hydroxyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Tetra-n-butylammonium fluoride (TBAF) in tetrahydrofuran (THF) is often used for deprotection of TBDMS groups.
Major Products Formed
The major products formed from these reactions include the free benzyl alcohol, ketones, aldehydes, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,4-Bis[(tert-butyldimethylsilyl)oxy]benzyl Alcohol is widely used in scientific research due to its versatility:
Chemistry: It serves as a protecting group for hydroxyl functionalities in complex organic syntheses.
Biology: It is used in the synthesis of biologically active molecules where selective protection and deprotection of hydroxyl groups are required.
Medicine: The compound is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It finds applications in the production of polymers, resins, and other industrial chemicals .
Mechanism of Action
The mechanism by which 3,4-Bis[(tert-butyldimethylsilyl)oxy]benzyl Alcohol exerts its effects is primarily through the protection of hydroxyl groups. The TBDMS groups provide steric hindrance, preventing unwanted reactions at the hydroxyl sites. This protection is reversible, allowing for selective deprotection under specific conditions, thus enabling multi-step synthetic processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical parameters of 3,4-Bis[(tert-butyldimethylsilyl)oxy]benzyl Alcohol with related benzyl alcohol derivatives:
Estimated based on TBDMS group contributions (each TBDMS adds ~142 g/mol).
*Estimated using substituent contributions (TBDMS groups increase hydrophobicity).
†Predicted using fragment-based methods.
‡Based on trifluoromethyl group contributions.
Key Observations:
- Steric and Electronic Effects: The TBDMS groups in this compound confer significant steric hindrance and hydrophobicity (higher LogP) compared to benzyloxy or methoxy derivatives. This enhances solubility in nonpolar solvents and stability under acidic/basic conditions .
- Stability: Unlike benzyl alcohol derivatives (e.g., 3,4-Bis(benzyloxy)benzyl alcohol), which can form oxidative degradation products like benzaldehyde dibenzyl acetal , the TBDMS-protected compound is less prone to such degradation due to the inertness of silyl ethers.
- Analytical Methods: While 3,4-Bis(benzyloxy)benzyl alcohol is analyzed via reverse-phase HPLC (C18 columns) , the TBDMS analog would require adjustments in mobile phase composition due to its higher hydrophobicity.
Biological Activity
3,4-Bis[(tert-butyldimethylsilyl)oxy]benzyl alcohol is a chemically modified benzyl alcohol derivative notable for its potential biological activities. This compound has garnered attention in medicinal chemistry due to its structural features that may influence various biological pathways and therapeutic applications.
Chemical Structure and Properties
The compound's structure includes two tert-butyldimethylsilyl (TBDMS) ether groups attached to the benzyl alcohol moiety. This modification enhances its lipophilicity, potentially affecting its absorption and distribution in biological systems.
- Chemical Formula : CHOSi
- Molecular Weight : 350.6 g/mol
The biological activity of this compound is primarily linked to its interactions with various cellular targets:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially influencing processes such as cell proliferation and apoptosis.
- Receptor Modulation : The compound may act on various receptors, affecting signaling pathways related to inflammation and immune response.
Biological Activity Summary
Research indicates several key areas where this compound exhibits biological activity:
-
Antioxidant Activity
- Exhibits potential in reducing oxidative stress by scavenging free radicals.
- May protect cells from damage associated with reactive oxygen species (ROS).
-
Antimicrobial Properties
- Demonstrated activity against certain Gram-positive bacteria.
- Further studies are needed to evaluate its efficacy against a broader range of pathogens.
-
Cytotoxicity
- Initial assessments indicate selective cytotoxic effects on cancer cell lines.
- IC values should be determined to quantify potency.
Data Table: Biological Activities of this compound
| Activity Type | Observed Effect | References |
|---|---|---|
| Antioxidant | Free radical scavenging | |
| Antimicrobial | Inhibition of Gram-positive bacteria | |
| Cytotoxicity | Selective toxicity on cancer cells |
Case Study 1: Antioxidant Evaluation
In vitro studies were conducted using PC12 neuronal cells to assess the antioxidant capacity of the compound. Results indicated a significant reduction in ROS levels when treated with varying concentrations of this compound, suggesting a protective effect against oxidative damage.
Case Study 2: Antimicrobial Testing
A series of antimicrobial assays were performed against Staphylococcus aureus and other Gram-positive bacteria. The compound showed promising results with minimum inhibitory concentration (MIC) values lower than standard antibiotics, indicating potential as a novel antimicrobial agent.
Research Findings
Recent studies have focused on the pharmacokinetics and metabolism of this compound. It is hypothesized that the TBDMS groups enhance gastrointestinal absorption and facilitate transport across cell membranes, potentially improving bioavailability.
- Metabolic Pathways : Initial findings suggest hepatic metabolism with possible formation of active metabolites that contribute to its biological effects.
- Safety Profile : Toxicological assessments indicate low toxicity at therapeutic doses, warranting further investigation into its clinical applications.
Q & A
What are the key considerations for optimizing the synthesis of 3,4-Bis[(tert-butyldimethylsilyl)oxy]benzyl Alcohol?
Advanced Research Question
Synthesis optimization requires attention to:
- Reagent stoichiometry : Excess tert-butyldimethylsilyl (TBS) protecting groups may lead to side reactions. Evidence from analogous silyl ether syntheses suggests using 2.2 equivalents of TBS-Cl per hydroxyl group to ensure complete protection .
- Reaction conditions : Pyridine or imidazole is often employed as a base to scavenge HCl generated during silylation. Prolonged reaction times (≥12 hours) at room temperature improve yields .
- Purification : Column chromatography with hexane/ethyl acetate gradients (10:1 to 5:1) effectively isolates the product, as demonstrated in silylated benzyl alcohol derivatives .
How can researchers resolve contradictions in spectral data during characterization?
Basic Research Question
Discrepancies in NMR or HRMS data often arise from residual solvents, incomplete silylation, or stereochemical variations. Methodological steps include:
- NMR analysis : Compare chemical shifts for TBS-O protons (δ 0.1–0.3 ppm in H NMR) and quaternary carbons (δ 25–27 ppm in C NMR) to confirm silyl group incorporation .
- HRMS validation : For silylated compounds, calculate exact masses using isotopic patterns (e.g., silicon isotopes Si, Si, Si) to distinguish between incomplete reactions and impurities .
What strategies enhance the stability of this compound under acidic or basic conditions?
Advanced Research Question
The TBS group is acid-labile but stable under mild bases. To prevent premature deprotection:
- Storage : Keep the compound in anhydrous solvents (e.g., THF or DCM) at –20°C to avoid hydrolysis .
- Reaction compatibility : Avoid trifluoroacetic acid (TFA) or strong bases like NaOH. Instead, use buffered conditions (e.g., pH 7–8) for downstream reactions .
How does this compound perform as a synthetic intermediate in complex molecule assembly?
Advanced Research Question
The compound serves as a protected diol precursor in multi-step syntheses. Examples include:
- Glycosylation : The TBS groups stabilize the alcohol during glycosidic bond formation, as seen in nucleoside analog syntheses (e.g., GS-7682 prodrugs) .
- Cross-coupling reactions : Suzuki-Miyaura coupling with boronic acids is feasible after selective deprotection of the benzyl alcohol .
What analytical challenges arise in quantifying trace impurities in this compound?
Basic Research Question
Impurities like residual silylating agents or desilylated byproducts require:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
